2,2,3,3-Tetrafluoropropyl acrylate
Overview
Description
2,2,3,3-Tetrafluoropropyl acrylate (TFPA) is a fluorinated acrylate monomer that has been synthesized for use in various applications due to its unique properties imparted by the fluorine atoms. The presence of fluorine atoms in the molecule is known to enhance the chemical resistance, thermal stability, and hydrophobicity of the polymers derived from such monomers .
Synthesis Analysis
The synthesis of TFPA involves the esterification of acrylic acid with 2,2,3,3-tetrafluoropropanol. This reaction requires the presence of a polymerization retarder, a dehydration agent, and concentrated sulfuric acid to proceed efficiently. The optimization of reaction conditions such as the amount of sulfuric acid, the choice of polymerization retarder, and the reaction duration has been reported to achieve a yield of 65-70% based on theoretical calculations .
Molecular Structure Analysis
While the specific molecular structure analysis of TFPA is not detailed in the provided papers, the general structure consists of a propyl backbone with two carbon atoms each bonded to two fluorine atoms, and an acrylate group at one end. This structure is expected to contribute to the monomer's reactivity and the properties of the resulting polymer .
Chemical Reactions Analysis
TFPA can undergo radical polymerization, a process that is commonly initiated by free radical initiators. The fluorinated side chains in the monomer are likely to influence the reactivity and the polymerization behavior, although the specific details of the polymerization reactions of TFPA are not discussed in the provided papers .
Physical and Chemical Properties Analysis
The physical and chemical properties of TFPA-derived polymers are influenced by the fluorinated side chains. These polymers are expected to exhibit high chemical resistance, thermal stability, and hydrophobicity. The papers provided do not offer detailed analysis of the physical properties of TFPA itself, but similar fluorinated acrylates are known to produce polymers with clear and brittle films, and glass transition temperatures (Tg) that can vary depending on the polymer's composition .
Scientific Research Applications
Comprehensive and Detailed Summary of the Application
2,2,3,3-Tetrafluoropropyl acrylate is used in the synthesis of PU-PTFPA triblock copolymer aqueous dispersions. These dispersions are of interest due to their potential applications in coatings, adhesives, and other materials .
3. Detailed Description of the Methods of Application or Experimental Procedures: The PU-PTFPA triblock copolymer aqueous dispersions are synthesized by a three-step polymerization process . The copolymerization between PU and TFPA is verified by infra-red (IR) data .
1. Production of PVDF and its Copolymers 2,2,3,3-Tetrafluoropropyl acrylate is widely used in the polymer industry, mainly for the production of Polyvinylidene fluoride (PVDF) and its copolymers .
2. Raw Material for Coatings, Adhesives, Sealants, and Anticorrosives It is also used as a raw material for coatings, adhesives, sealants, and anticorrosives. It can provide excellent corrosion resistance and heat resistance .
3. Low Refractive Index Polymer Although not directly related to 2,2,3,3-Tetrafluoropropyl acrylate, its close relative, Poly(2,2,3,3,3-pentafluoropropyl acrylate), is used as a low refractive index polymer for the cladding layer in optical waveguides . This suggests that 2,2,3,3-Tetrafluoropropyl acrylate might have similar applications in the field of optics.
1. Production of PVDF and its Copolymers 2,2,3,3-Tetrafluoropropyl acrylate is widely used in the polymer industry, mainly for the production of Polyvinylidene fluoride (PVDF) and its copolymers .
2. Raw Material for Coatings, Adhesives, Sealants, and Anticorrosives It is also used as a raw material for coatings, adhesives, sealants, and anticorrosives. It can provide excellent corrosion resistance and heat resistance .
3. Low Refractive Index Polymer Although not directly related to 2,2,3,3-Tetrafluoropropyl acrylate, its close relative, Poly(2,2,3,3,3-pentafluoropropyl acrylate), is used as a low refractive index polymer for the cladding layer in optical waveguides . This suggests that 2,2,3,3-Tetrafluoropropyl acrylate might have similar applications in the field of optics.
Safety And Hazards
properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4O2/c1-2-4(11)12-3-6(9,10)5(7)8/h2,5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJHZYSXJKREEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28497-83-8 | |
Record name | 2-Propenoic acid, 2,2,3,3-tetrafluoropropyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28497-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10224331 | |
Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetrafluoropropyl acrylate | |
CAS RN |
7383-71-3 | |
Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7383-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007383713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,3,3-Tetrafluoropropyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,3-tetrafluoropropyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.143 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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